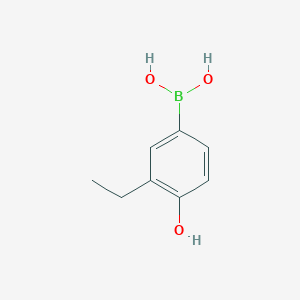

(3-Ethyl-4-hydroxyphenyl)boronic acid

Description

BenchChem offers high-quality (3-Ethyl-4-hydroxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Ethyl-4-hydroxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C8H11BO3 |

|---|---|

Poids moléculaire |

165.98 g/mol |

Nom IUPAC |

(3-ethyl-4-hydroxyphenyl)boronic acid |

InChI |

InChI=1S/C8H11BO3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,10-12H,2H2,1H3 |

Clé InChI |

FUCKYGXSEBDTGO-UHFFFAOYSA-N |

SMILES canonique |

B(C1=CC(=C(C=C1)O)CC)(O)O |

Origine du produit |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of (3-Ethyl-4-hydroxyphenyl)boronic Acid

Part 1: Executive Summary

(3-Ethyl-4-hydroxyphenyl)boronic acid is a specialized organoboron building block used primarily in the synthesis of complex pharmaceutical candidates. Distinguished by the presence of an ethyl group ortho to the phenolic hydroxyl and meta to the boronic acid moiety, this compound serves as a critical intermediate for introducing the 2-ethylphenol motif —a structural element known to enhance lipophilicity and metabolic stability in drug scaffolds.

Its primary utility lies in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form biaryl structures found in selective estrogen receptor modulators (SERMs), 17β-hydroxysteroid dehydrogenase (17β-HSD1) inhibitors, and GPR120 agonists.

Part 2: Physicochemical Profile

The dual functionality of this molecule—possessing both a Lewis-acidic boron center and a Brønsted-acidic phenol—creates a unique reactivity profile. The ethyl substituent provides steric shielding to the hydroxyl group, potentially modulating the pKa and reducing susceptibility to rapid metabolic conjugation (e.g., glucuronidation) in downstream drug candidates.

Table 1: Key Physicochemical Properties

| Property | Value / Description | Note |

| CAS Number | 1641540-51-3 | Unique identifier for the specific isomer.[1] |

| Molecular Formula | C₈H₁₁BO₃ | |

| Molecular Weight | 165.98 g/mol | |

| Appearance | Off-white to pale yellow solid | Hygroscopic; tends to aggregate. |

| Solubility | Soluble in MeOH, DMSO, DMF, THF | Limited solubility in non-polar solvents (Hexane). |

| pKa (Estimated) | ~7.5 (Boronic Acid), ~10.0 (Phenol) | Boron center is Lewis acidic; Phenol is weak Brønsted acid. |

| Stability | Boroxine Equilibrium | Spontaneously dehydrates to form cyclic trimeric boroxines (C₂₄H₃₀B₃O₇) upon storage. |

Part 3: Synthetic Routes & Manufacturing

The synthesis of (3-Ethyl-4-hydroxyphenyl)boronic acid generally proceeds from 2-ethylphenol . Direct borylation is challenging due to the acidic phenolic proton; therefore, a protection-borylation-deprotection strategy is the industry standard for high-purity isolation.

Mechanism: Protection-Directed Borylation

-

Bromination: Electrophilic aromatic substitution of 2-ethylphenol yields 4-bromo-2-ethylphenol (para-directing effect of -OH dominates).

-

Protection: The phenol is protected (e.g., as a Methoxymethyl (MOM) or Benzyl (Bn) ether) to prevent quenching of the organometallic intermediate.

-

Metal-Halogen Exchange: Treatment with n-Butyllithium (or Mg) generates the aryllithium/Grignard species.

-

Borylation: Trapping with trialkyl borate (e.g., B(OMe)₃) followed by acidic hydrolysis.

-

Deprotection: Removal of the protecting group yields the target boronic acid.

Figure 1: Step-wise synthetic pathway ensuring regioselectivity and yield maximization.

Part 4: Reactivity & Mechanistic Insights

The Suzuki-Miyaura Coupling Protocol

This boronic acid is most frequently employed in Suzuki-Miyaura cross-coupling. The presence of the free hydroxyl group can poison sensitive catalysts (via Pd-O coordination). While modern Buchwald precatalysts (e.g., XPhos Pd G2) tolerate free phenols, a "protect-then-couple" approach is often preferred for scale-up.

Key Structural Influence: The 3-ethyl group exerts steric pressure on the C4-hydroxyl. In the final biaryl drug molecule, this ethyl group restricts rotation around the C-O bond and shields the oxygen atom. This is often exploited in medicinal chemistry to:

-

Block Metabolism: Hinder glucuronosyltransferase enzymes from conjugating the phenol.

-

Lock Conformation: Force the biaryl system into a specific dihedral angle, improving receptor binding selectivity.

Self-Condensation (Boroxine Formation)

Like most arylboronic acids, this compound exists in equilibrium with its cyclic trimer (boroxine).

-

Reaction: 3 Ar-B(OH)₂ ⇌ (Ar-BO)₃ + 3 H₂O

-

Implication: Analytical samples may appear to have "incorrect" elemental analysis or melting points due to variable water content. It is recommended to convert the acid to the pinacol ester for characterization or long-term storage, as the ester is monomeric and stable.

Figure 2: Catalytic cycle highlighting the entry point of the boronic acid substrate.

Part 5: Applications in Drug Discovery[2]

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibitors

Researchers have utilized (3-ethyl-4-hydroxyphenyl)boronic acid to synthesize inhibitors for 17β-HSD1, an enzyme implicated in estrogen-dependent diseases like endometriosis and breast cancer.

-

Role: The boronic acid couples with thienyl or phenyl halides to form the core scaffold.

-

Function: The 3-ethyl-4-hydroxyphenyl moiety mimics the A-ring of estradiol, with the ethyl group providing enhanced hydrophobic interaction within the enzyme's active site compared to a simple phenol.

GPR120 Agonists (Metabolic Disorders)

In the development of agonists for GPR120 (a target for Type 2 diabetes and obesity), this boronic acid is used to construct the lipophilic tail of the agonist.

-

Mechanism: The ethyl group increases the logP of the molecule, facilitating membrane permeation and receptor hydrophobic pocket filling.

Antimicrobial Scaffolds

Derivatives synthesized via this boronic acid have been screened for activity against multi-drug resistant bacteria. The steric bulk of the ethyl group modulates the electronic properties of the phenol, altering its ability to act as a radical scavenger or interact with bacterial cell walls.

Part 6: Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Handling: Avoid glass containers for long-term storage of basic solutions (boron leaches from glass). Use plastic (polypropylene) or silylated glass.

-

Air Sensitivity: Stable to air as a solid, but solutions should be degassed to prevent protodeboronation (cleavage of the C-B bond) which yields 2-ethylphenol.

References

-

Chemical Synthesis Database. (2025). Synthesis and physical properties of 4-hydroxyphenylboronic acid derivatives. ChemSynthesis.[2][3] Link

-

Journal of Medicinal Chemistry. (2010). Bicyclic Substituted Hydroxyphenylmethanones as Novel Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1. ACS Publications. Link

-

European Patent Office. (2019).[4] Patent EP3740493B1: Preparation of R2-(CH2)n-A-CHO by copper-catalyzed coupling. Google Patents. Link

-

Accela ChemBio. (2025). Product Information: (3-Ethyl-4-hydroxyphenyl)boronic Acid (CAS 1641540-51-3).[1][5][6][7][8] AccelaChem. Link

-

Organic Chemistry Portal. (2024). Suzuki-Miyaura Coupling: Mechanism and Recent Developments. Organic Chemistry Portal. Link

Sources

- 1. 259209-23-9|(2-Hydroxy-3,5-dimethylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. (3-ethyl-4-hydroxyphenyl)boronic acid [1641540-51-3] | Chemsigma [chemsigma.com]

- 6. 259209-27-3|(5-(tert-Butyl)-2-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 7. 762263-66-1|(4-Hydroxy-3-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 8. SY266977,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

(3-Ethyl-4-hydroxyphenyl)boronic acid CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of (3-Ethyl-4-hydroxyphenyl)boronic acid , a specialized organoboron intermediate used primarily in the development of estrogen receptor modulators and steroidogenesis inhibitors.

CAS Number: 1641540-51-3 Role: Advanced Medicinal Chemistry Building Block

Chemical Identity & Identifiers

This compound serves as a critical "handle" for installing the 3-ethyl-4-hydroxyphenyl moiety—a pharmacophore often used to mimic the A-ring of estradiol in drug design. The ethyl group at the ortho position to the hydroxyl group enhances lipophilicity and metabolic stability compared to the unsubstituted phenol.

| Identifier | Value |

| CAS Number | 1641540-51-3 |

| IUPAC Name | (3-Ethyl-4-hydroxyphenyl)boronic acid |

| Common Synonyms | 3-Ethyl-4-hydroxybenzeneboronic acid; 4-Borono-2-ethylphenol |

| Molecular Formula | C₈H₁₁BO₃ |

| Molecular Weight | 165.98 g/mol |

| SMILES | CCC1=C(O)C=CC(=C1)B(O)O |

| InChIKey | Computed from SMILES:[1][2][3][4]CXQPWKFVJCMKDT-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid (Typical of arylboronic acids) |

Physicochemical Profile

Understanding the physical behavior of this compound is essential for optimizing Suzuki-Miyaura coupling reactions.

-

Acidity (pKa): The phenolic hydroxyl typically has a pKa ≈ 10.0, while the boronic acid group has a pKa ≈ 8.8 (Lewis acidity).

-

Implication: In basic coupling conditions (e.g., K₂CO₃), the molecule exists as a dianion (phenolate + boronate), which can affect solubility and catalyst coordination.

-

-

Solubility: Soluble in lower alcohols (MeOH, EtOH), THF, and DMSO. Sparingly soluble in non-polar hydrocarbons or cold water.

-

Equilibrium: Like all boronic acids, it exists in equilibrium with its cyclic trimer (boroxine) upon dehydration. This is reversible with the addition of water or during aqueous workup.

Synthesis & Production Protocols

The synthesis of (3-ethyl-4-hydroxyphenyl)boronic acid generally proceeds via the functionalization of 4-bromo-2-ethylphenol . Direct lithiation of the free phenol is difficult due to the acidic proton; therefore, a protection-deprotection strategy is the industry standard.

Method A: The Protected Lithiation Route (Gold Standard)

This protocol ensures high regioselectivity and yield.

-

Protection: 4-Bromo-2-ethylphenol is protected (e.g., MOM-Cl or TBS-Cl) to mask the phenolic proton.

-

Metalation: The protected aryl bromide is treated with n-Butyllithium (n-BuLi) at -78°C to generate the aryllithium species.

-

Borylation: Triisopropyl borate (B(OiPr)₃) is added as the electrophile.

-

Hydrolysis/Deprotection: Acidic workup (HCl) simultaneously cleaves the boronate ester and the phenol protecting group (if acid-labile like MOM/THP).

Method B: Palladium-Catalyzed Borylation (Miyaura Borylation)

Used when avoiding cryogenic conditions or strong bases.

-

Substrate: 4-Bromo-2-ethylphenol (or triflate).

-

Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, KOAc.

-

Solvent: Dioxane, 80°C.

-

Note: This yields the pinacol ester (CAS 2098426-15-2), which can be hydrolyzed to the free acid or used directly.

Synthesis Workflow Diagram

Caption: Step-wise synthetic pathway from 4-bromo-2-ethylphenol to the target boronic acid via lithiation.

Applications in Drug Discovery

This compound is specifically utilized to synthesize inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) and Selective Estrogen Receptor Modulators (SERMs) .

Mechanism of Action & SAR

-

The "A-Ring" Mimic: The 3-ethyl-4-hydroxyphenyl moiety mimics the A-ring of estradiol.

-

Steric Occlusion: The 3-ethyl group provides steric bulk that can fill hydrophobic pockets in the receptor (e.g., ERα or 17β-HSD1), improving selectivity over other steroidogenic enzymes.

-

Coupling Logic: It is coupled via Suzuki-Miyaura reaction to heterocyclic cores (e.g., thiophenes, indoles) to construct the full drug scaffold.

Experimental Protocol: Suzuki Coupling Application

Objective: Coupling CAS 1641540-51-3 to a heteroaryl halide.

-

Charge: Reaction vessel with Heteroaryl-Bromide (1.0 eq), (3-Ethyl-4-hydroxyphenyl)boronic acid (1.2 eq), and Pd(PPh₃)₄ (5 mol%).

-

Solvent: Dimethoxyethane (DME) / Water (3:1 ratio).

-

Base: Na₂CO₃ (2.0 eq).

-

Conditions: Degas with Argon. Heat to 85°C for 12 hours.

-

Workup: Acidify carefully to pH 6 (to preserve phenol), extract with EtOAc.

Drug Development Logic Diagram

Caption: Logical flow demonstrating why this specific boronic acid is selected for HSD1 inhibitor design.

Handling & Safety

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Boronic acids can dehydrate to boroxines or undergo protodeboronation if exposed to moisture and heat for prolonged periods.

-

GHS Classification:

-

Protodeboronation Risk: The electron-rich nature of the phenol ring makes the C-B bond susceptible to cleavage under strongly acidic or metal-catalyzed conditions. Avoid prolonged exposure to strong acids during workup.

References

-

Fluorochem Ltd. (2024). (3-Ethyl-4-hydroxyphenyl)boronic acid - Product Sheet. Retrieved from

-

Accela ChemBio. (2024). Product Analysis: CAS 1641540-51-3.[1] Retrieved from

-

Al-Soud, Y. A., et al. (2009). Bicyclic Substituted Hydroxyphenylmethanones as Novel Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1). Journal of Medicinal Chemistry. (Contextualizing the use of ethyl-substituted phenylboronic acids in HSD1 inhibitors).

-

ChemScene. (2024). 3-Ethyl-4-hydroxyphenylboronic Acid Pinacol Ester (Related Ester CAS 2098426-15-2).[6][7] Retrieved from

Sources

- 1. SY266977,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. High residue bio-based structural–functional integration epoxy and intrinsic flame retardant mechanism study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08098H [pubs.rsc.org]

- 4. HK1114866A - Transparent compositions, methods for the preparation thereof, and articles derived therefrom - Google Patents [patents.google.com]

- 5. 4-Hydroxyphenylboronic acid | C6H7BO3 | CID 2734360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 118159-52-7,2,6-Dichloro-3-fluoro-4-nitrophenol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Solubility of (3-Ethyl-4-hydroxyphenyl)boronic acid in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Ethyl-4-hydroxyphenyl)boronic acid is a bespoke arylboronic acid with significant potential in medicinal chemistry and organic synthesis. A critical, yet often overlooked, parameter governing its utility is its solubility in common solvent systems. This technical guide provides a comprehensive examination of the solubility of (3-Ethyl-4-hydroxyphenyl)boronic acid in two pivotal solvents: dimethyl sulfoxide (DMSO) and water. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational principles of boronic acid chemistry, draws parallels from analogous structures, and presents robust experimental protocols to empower researchers in determining and understanding its solubility profile.

Introduction: The Significance of Solubility for Arylboronic Acids

Arylboronic acids are indispensable reagents in modern synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their application extends into materials science and, increasingly, into drug discovery as key pharmacophores.[2][3] (3-Ethyl-4-hydroxyphenyl)boronic acid, with its substituted phenyl ring, presents a unique combination of steric and electronic properties that make it an attractive building block.

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various applications:

-

Reaction Kinetics: In synthetic chemistry, the concentration of reactants in solution directly influences reaction rates. Poor solubility can lead to sluggish or incomplete reactions.

-

Purification: Crystallization, a common purification technique for boronic acids, is entirely dependent on differential solubility in various solvents.[1]

-

Biological Screening: In drug discovery, compounds are typically screened in aqueous buffer solutions, often with a small percentage of a co-solvent like DMSO. Low aqueous solubility can lead to compound precipitation and inaccurate biological data.[4]

-

Formulation: For a boronic acid-containing active pharmaceutical ingredient (API), understanding its solubility is paramount for developing a stable and bioavailable drug product.[3]

This guide will delve into the theoretical and practical aspects of the solubility of (3-Ethyl-4-hydroxyphenyl)boronic acid in DMSO, a versatile organic solvent, and water, the biological solvent.

Theoretical Framework for Solubility

The solubility of (3-Ethyl-4-hydroxyphenyl)boronic acid is governed by the interplay of its molecular structure and the properties of the solvent.

Molecular Structure Analysis

The structure of (3-Ethyl-4-hydroxyphenyl)boronic acid features several key functional groups that influence its solubility:

-

Boronic Acid Moiety (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. It is a weak Lewis acid, and its pKa is typically around 9.[2] In aqueous solutions, it can exist in equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form.

-

Hydroxyl Group (-OH): As a phenolic hydroxyl group, it is weakly acidic and can participate in hydrogen bonding.

-

Ethyl Group (-CH₂CH₃): This alkyl group is nonpolar and contributes to the overall hydrophobicity of the molecule.

-

Phenyl Ring: The aromatic ring is largely nonpolar, though its electron density is influenced by the attached functional groups.

Solvent Properties

-

Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds. Its ability to act as a strong hydrogen bond acceptor allows it to effectively solvate the hydroxyl and boronic acid groups.

-

Water: A polar protic solvent, water's solubility-imparting ability relies on its extensive hydrogen bonding network.

The Boronic Acid-Boroxine Equilibrium

A crucial consideration for boronic acids is their propensity to undergo reversible dehydration to form cyclic trimers known as boroxines.[1][5][6] This equilibrium is influenced by the solvent and concentration. Boroxines are generally less polar than their corresponding boronic acids, which can significantly impact solubility measurements.

Caption: Reversible dehydration of boronic acids to form boroxines.

Solubility Profile of (3-Ethyl-4-hydroxyphenyl)boronic acid

While quantitative data for the title compound is scarce, we can predict its solubility based on the behavior of analogous compounds.

Solubility in DMSO

Based on general principles, (3-Ethyl-4-hydroxyphenyl)boronic acid is expected to exhibit high solubility in DMSO. The polar nature of the boronic acid and hydroxyl groups will be well-solvated by the polar aprotic DMSO. Many suppliers of boronic acids recommend DMSO for preparing stock solutions for biological screening.[7] For instance, a fragment library of small molecules showed high solubility in DMSO, with many compounds soluble at 200 mM.[4]

Solubility in Water

The aqueous solubility of (3-Ethyl-4-hydroxyphenyl)boronic acid is anticipated to be low . Phenylboronic acid itself has a reported water solubility of approximately 1.9 g/100 g H₂O at 20°C.[1][8] The introduction of an ethyl group, which is hydrophobic, is expected to further decrease the aqueous solubility compared to the parent phenylboronic acid.[9][10] The phenolic hydroxyl group may slightly enhance water solubility through hydrogen bonding, but the overall effect of the substituted phenyl ring will likely result in poor aqueous solubility.

The pH of the aqueous solution will also play a critical role. At pH values above the pKa of the boronic acid (~9), the formation of the more polar boronate anion will increase water solubility.

| Solvent | Predicted Solubility | Rationale |

| DMSO | High | Polar aprotic nature of DMSO effectively solvates the polar functional groups of the boronic acid. |

| Water | Low | The hydrophobic ethyl group and phenyl ring outweigh the solubilizing effect of the polar boronic acid and hydroxyl groups. |

Experimental Determination of Solubility

Given the lack of published data, experimental determination of the solubility of (3-Ethyl-4-hydroxyphenyl)boronic acid is essential for its effective use. Several methods can be employed, ranging from simple qualitative tests to more precise quantitative analyses.

Qualitative Solubility Testing

A straightforward approach to assess solubility involves observing the dissolution of the compound in a given solvent.[11][12]

Protocol:

-

Add approximately 10 mg of (3-Ethyl-4-hydroxyphenyl)boronic acid to a vial.

-

Add 1 mL of the test solvent (DMSO or water) in 0.2 mL increments.

-

After each addition, vortex the vial for 30 seconds and visually inspect for any undissolved solid.

-

Record the approximate volume of solvent required to achieve complete dissolution.

Quantitative Solubility Determination (Thermodynamic Method)

For precise solubility data, a thermodynamic equilibrium solubility assay is recommended. This method involves creating a saturated solution and quantifying the concentration of the dissolved solute. High-Performance Liquid Chromatography (HPLC) is a common and accurate analytical technique for this purpose.[4]

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of (3-Ethyl-4-hydroxyphenyl)boronic acid to a known volume of the solvent (DMSO or water) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

Centrifuge the saturated solution to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of (3-Ethyl-4-hydroxyphenyl)boronic acid of known concentrations.

-

Inject the filtered supernatant and the standard solutions onto a suitable HPLC system (e.g., a reverse-phase C18 column with a UV detector).

-

Develop a calibration curve by plotting the peak area of the standards against their concentrations.

-

Determine the concentration of the dissolved (3-Ethyl-4-hydroxyphenyl)boronic acid in the saturated solution by interpolating its peak area on the calibration curve.

-

Caption: Workflow for quantitative solubility determination via HPLC.

Conclusion and Future Perspectives

Understanding the solubility of (3-Ethyl-4-hydroxyphenyl)boronic acid in DMSO and water is fundamental to its successful application in research and development. While this guide provides a robust theoretical and practical framework, it is imperative for researchers to perform experimental solubility studies to obtain precise quantitative data for their specific applications. Future work should focus on generating and publishing this data to enrich the collective knowledge base and facilitate the broader use of this promising chemical entity.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Journal of Solution Chemistry. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

UNT Digital Library. (n.d.). Literature Review of Boric Acid Solubility Data. Retrieved from [Link]

-

Chem LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Calculation of Aqueous Solubility of Organic Compounds. Retrieved from [Link]

-

KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]

-

ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of phenylboronic compounds in water. Retrieved from [Link]

-

SciSpace. (2017, November 2). Solubility of phenylboronic compounds in water. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

Mediterranean Journal of Chemistry. (2017, November 2). Solubility of phenylboronic compounds in water. Retrieved from [Link]

-

PubChem. (n.d.). (3-Hydroxy-4-methoxyphenyl)boronic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-hydroxyphenylboronic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. lifechemicals.com [lifechemicals.com]

- 5. 4-Hydroxyphenylboronic Acid | 71597-85-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 4-ヒドロキシフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 11. scribd.com [scribd.com]

- 12. www1.udel.edu [www1.udel.edu]

Molecular weight and formula of (3-Ethyl-4-hydroxyphenyl)boronic acid

[1][2]

Executive Summary

(3-Ethyl-4-hydroxyphenyl)boronic acid (CAS 1641540-51-3) is a specialized organoboron intermediate used primarily in medicinal chemistry for the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1] Its structural uniqueness lies in the ortho-ethyl substitution relative to the phenolic hydroxyl group, which introduces specific steric and lipophilic properties (LogP modulation) valuable for optimizing ligand-receptor binding affinities.

This compound serves as a critical building block in the development of inhibitors for 17

Physicochemical Profile

The following data consolidates verified chemical identifiers and calculated properties.

| Property | Specification |

| IUPAC Name | (3-Ethyl-4-hydroxyphenyl)boronic acid |

| CAS Number | 1641540-51-3 |

| Molecular Formula | |

| Molecular Weight | 165.98 g/mol |

| Physical State | Solid (White to off-white powder) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| pKa (Calculated) | ~8.5 (Phenolic OH), ~9.0 (Boronic acid) |

| Storage Conditions | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

| Precursor CAS | 18980-21-7 (4-Bromo-2-ethylphenol) |

Synthetic Pathways & Reaction Engineering

Retrosynthetic Analysis

Direct lithiation of unprotected phenols is problematic due to the acidic proton quenching the organometallic intermediate. Therefore, the most robust synthetic route involves a Protection-Metalation-Borylation-Deprotection (PMBD) sequence starting from 4-bromo-2-ethylphenol.

Optimized Synthesis Protocol

Objective: Synthesis of (3-Ethyl-4-hydroxyphenyl)boronic acid from 4-bromo-2-ethylphenol.

Phase 1: Phenol Protection (Silyl Ether Formation)

-

Reagents: 4-Bromo-2-ethylphenol (1.0 eq), tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq), Imidazole (2.5 eq), DCM.

-

Mechanism: Imidazole acts as a nucleophilic catalyst to facilitate silylation, preventing proton interference during lithiation.

-

Protocol:

-

Dissolve 4-bromo-2-ethylphenol in anhydrous DCM (0.5 M).

-

Add imidazole at 0°C, followed by portion-wise addition of TBSCl.

-

Warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Validation: Disappearance of starting phenol spot (

) and appearance of non-polar product (

-

Phase 2: Lithium-Halogen Exchange & Borylation

-

Reagents: TBS-protected phenol (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Triisopropyl borate (

, 1.5 eq), anhydrous THF. -

Critical Control Point: Temperature must be maintained below -70°C to prevent benzyne formation or scrambling.

-

Protocol:

-

Cool solution of TBS-protected intermediate in THF to -78°C under Argon.

-

Add n-BuLi dropwise over 30 mins. Stir for 1 hour at -78°C.

-

Add

rapidly (to quench the lithio-species before warming). -

Allow mixture to warm to RT overnight.

-

Phase 3: Global Deprotection & Hydrolysis

-

Reagents: 1M HCl or dilute

. -

Protocol:

Figure 1: Step-wise synthetic workflow for (3-Ethyl-4-hydroxyphenyl)boronic acid via lithiation-borylation sequence.

Handling & Stability: The Boroxine Equilibrium

A critical, often overlooked aspect of boronic acids is their tendency to dehydrate into cyclic trimers called boroxines . This is an equilibrium process driven by heat and vacuum.

-

Implication: A sample labeled "98% pure" may actually be a mixture of the free acid and the boroxine. This alters the stoichiometry in Suzuki couplings (3 moles of Boronic Acid = 1 mole Boroxine).

-

Mitigation: For precise stoichiometry, pre-activate the boronic acid by stirring in aqueous base (e.g.,

solution) for 10 minutes prior to adding the catalyst. This converts all species to the reactive boronate species

Figure 2: Equilibrium between free boronic acid, its dehydrated boroxine trimer, and the reactive boronate species.

Medicinal Chemistry Applications

Estrogen-Dependent Disease Modulation

(3-Ethyl-4-hydroxyphenyl)boronic acid is utilized to synthesize inhibitors of 17

-

Mechanism: The 3-ethyl group provides steric bulk that fills the hydrophobic pocket of the enzyme, while the 4-hydroxyl group mimics the A-ring phenol of estradiol, the natural substrate.

-

Protocol Insight: When coupling this boronic acid to thienyl or phenyl halides, the ortho-ethyl group can sterically hinder the transmetalation step. High-activity catalysts like Pd(dppf)Cl

or Pd

Antimicrobial Scaffolds

Derivatives of 4-hydroxyphenylboronic acids have been incorporated into propanoic acid scaffolds to target multidrug-resistant (MDR) bacteria. The ethyl substitution enhances lipophilicity (LogP), facilitating membrane permeation in Gram-negative strains.

Analytical Quality Control

To ensure experimental success, the compound must meet specific analytical criteria:

-

H NMR (DMSO-d

- ~9.2 ppm (s, 1H, -OH)

-

~7.8 ppm (s, 2H, -B(OH)

- ~7.5-6.7 ppm (m, 3H, Aromatic protons)

-

~2.5 ppm (q, 2H, -CH

-

~1.1 ppm (t, 3H, -CH

-

HPLC Purity: >97% (detect at 254 nm).

-

Note: Boronic acids can streak on silica or C18 columns due to interaction with silanols. Use mobile phases with 0.1% Formic Acid or Trifluoroacetic Acid to suppress ionization during analysis.

-

References

-

Accela ChemBio. (2024). Product Data: (3-Ethyl-4-hydroxyphenyl)boronic Acid (CAS 1641540-51-3).[1][3][4][5] Retrieved from

-

ChemScene. (2024).[6] 2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Data Sheet. Retrieved from

-

Journal of Medicinal Chemistry. (2010). Bicyclic Substituted Hydroxyphenylmethanones as Novel Inhibitors of 17

-Hydroxysteroid Dehydrogenase Type 1. American Chemical Society. Retrieved from -

National Institutes of Health (NIH). (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. PubMed Central. Retrieved from

-

PubChem. (2024). Compound Summary: 4-Bromo-2-ethylphenol (CAS 18980-21-7).[7][8][9] National Library of Medicine. Retrieved from

Sources

- 1. eontrading.uk [eontrading.uk]

- 2. echemi.com [echemi.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. (3-ethyl-4-hydroxyphenyl)boronic acid [1641540-51-3] | Chemsigma [chemsigma.com]

- 5. SY266977,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. chemscene.com [chemscene.com]

- 7. echemi.com [echemi.com]

- 8. Phenol, 4-bromo-2-ethyl- | SIELC Technologies [sielc.com]

- 9. 118159-52-7,2,6-Dichloro-3-fluoro-4-nitrophenol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

pKa values of 3-ethyl substituted hydroxyphenyl boronic acids

An In-depth Technical Guide to the Acid-Base Properties of 3-Ethyl Substituted Hydroxyphenyl Boronic Acids

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that governs the behavior of molecules in biological and chemical systems. For arylboronic acids, particularly those with functional groups capable of hydrogen bonding and electronic modulation, the pKa dictates their utility in applications ranging from carbohydrate sensing to therapeutic agents and cross-coupling reactions. This guide provides a comprehensive examination of the factors influencing the . Due to the absence of direct experimental data for these specific isomers in publicly available literature, this paper synthesizes foundational principles of physical organic chemistry with established experimental and computational methodologies to predict their acid-base properties. We delve into the dual acidic nature of these molecules, detailing the structural and electronic factors that modulate the acidity of both the boronic acid and phenolic hydroxyl moieties. Detailed, field-proven protocols for pKa determination via potentiometric and spectrophotometric titration are provided, alongside an overview of computational prediction techniques. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of boronic acid chemistry to inform rational molecular design and application.

Introduction: The Significance of pKa in Boronic Acid Chemistry

Boronic acids (R-B(OH)₂) are a fascinating class of compounds characterized by a vacant p-orbital on the boron atom, rendering them Lewis acidic.[1] This Lewis acidity allows them to reversibly form covalent complexes with diols, a property extensively exploited in the design of sensors for saccharides and in drug delivery systems.[2] The strength of this interaction is fundamentally linked to the pKa of the boronic acid. In aqueous solution, the boronic acid (a trigonal planar species) exists in equilibrium with its conjugate base, the tetrahedral boronate anion ([R-B(OH)₃]⁻).[2] The pKa for this equilibrium for unsubstituted phenylboronic acid is approximately 8.8.[1]

The introduction of substituents onto the phenyl ring significantly modulates this pKa. Electron-withdrawing groups increase the Lewis acidity of the boron atom, stabilizing the anionic boronate form and thus lowering the pKa.[3][4] Conversely, electron-donating groups decrease acidity and raise the pKa.[4] For hydroxyphenyl boronic acids, the situation is further complicated by the presence of a second acidic site: the phenolic hydroxyl group (Ar-OH), which typically has a pKa around 10.[5] The interplay between these two acidic centers, and the electronic effects of an additional alkyl substituent like an ethyl group, creates a complex acid-base profile that is highly dependent on the relative positions of the functional groups. Understanding and predicting these pKa values is paramount for controlling molecular behavior and optimizing function.

Chapter 1: Fundamental Equilibria of 3-Ethyl Hydroxyphenyl Boronic Acids

A 3-ethyl substituted hydroxyphenyl boronic acid possesses two distinct acidic protons, leading to two separate ionization events.

-

pKa₁ (Boronic Acid Ionization) : The first ionization corresponds to the acceptance of a hydroxide ion by the Lewis acidic boron center to form the tetrahedral boronate anion. This is the characteristic pKa of the boronic acid moiety.

-

pKa₂ (Phenolic Ionization) : The second ionization is the classic Brønsted-Lowry deprotonation of the phenolic hydroxyl group to form a phenoxide.

The overall ionization scheme can be visualized as follows. The exact order of deprotonation (i.e., whether the boronic acid or the phenol is more acidic) depends on the specific isomeric arrangement and the resulting electronic and steric environment.

Caption: Ionization equilibria for a hydroxyphenyl boronic acid.

Chapter 2: Synthesis of Substituted Arylboronic Acids

While this guide focuses on pKa, a brief note on synthesis provides context for obtaining these molecules. The synthesis of substituted arylboronic acids is well-established. Common strategies that can be adapted for 3-ethyl hydroxyphenyl boronic acids include:

-

Lithiation and Boration : Directed ortho-lithiation of a protected phenol, followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic workup.[6]

-

Miyaura Borylation : A palladium-catalyzed cross-coupling reaction between an appropriate aryl halide or triflate and a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[2][6]

-

Grignard Reaction : Formation of an aryl Grignard reagent from an aryl halide, which is then reacted with a trialkyl borate.[6]

The choice of route depends on the starting materials' availability and the compatibility of other functional groups on the aromatic ring.

Chapter 3: Predicting Substituent Effects on pKa

Without direct experimental values, we must rely on established principles to predict the pKa of the 3-ethyl hydroxyphenyl boronic acid isomers. We will analyze the electronic effects of the hydroxyl (-OH) and ethyl (-C₂H₅) groups.

-

Ethyl Group (-C₂H₅) : An alkyl group is weakly electron-donating through induction. This effect tends to increase the pKa (decrease acidity) of both the boronic acid and the phenol by slightly destabilizing the resulting anion.

-

Hydroxyl Group (-OH) : The hydroxyl group has a dual nature. It is electron-withdrawing by induction but strongly electron-donating by resonance, particularly from the ortho and para positions.

Caption: Opposing electronic effects of a hydroxyl substituent.

Isomer-Specific Analysis:

Let's analyze the expected pKa shifts relative to phenylboronic acid (pKa ≈ 8.8) and phenol (pKa ≈ 10.0).

-

3-Ethyl-2-hydroxyphenyl boronic acid (ortho-OH):

-

Boronic Acid (pKa₁) : The -OH group is ortho. Its strong inductive electron-withdrawal (-I) at this close proximity will dominate, significantly increasing the boron's Lewis acidity. Furthermore, potential intramolecular hydrogen bonding between the phenolic -OH and one of the boronic acid -OH groups can stabilize the neutral form, but the stabilization of the boronate form is often greater. The ethyl group's weak donating effect is minor. Prediction: pKa₁ will be significantly lower than 8.8.

-

Phenol (pKa₂) : The boronic acid group is strongly electron-withdrawing, which will acidify the adjacent phenol. Prediction: pKa₂ will be lower than 10.0.

-

-

3-Ethyl-4-hydroxyphenyl boronic acid (para-OH):

-

Boronic Acid (pKa₁) : The -OH group is para. Here, its electron-donating resonance effect (+R) is maximal and opposes its inductive effect. Resonance donation destabilizes the anionic boronate, decreasing acidity. The ethyl group's donation is additive. Prediction: pKa₁ will be higher than 8.8.

-

Phenol (pKa₂) : The boronic acid group is electron-withdrawing and will acidify the para phenol. Prediction: pKa₂ will be lower than 10.0.

-

-

3-Ethyl-5-hydroxyphenyl boronic acid (meta-OH):

-

Boronic Acid (pKa₁) : The -OH group is meta. The resonance effect does not operate from the meta position. Therefore, only the electron-withdrawing inductive effect (-I) is felt, which increases the boron's acidity. The ethyl group's donating effect will slightly counteract this. Prediction: pKa₁ will be lower than 8.8, but likely not as low as the ortho isomer.

-

Phenol (pKa₂) : The boronic acid group is electron-withdrawing and will acidify the meta phenol. Prediction: pKa₂ will be lower than 10.0.

-

Summary of Predicted pKa Values

This table summarizes the qualitative predictions. The exact values require experimental determination.

| Compound | Predicted pKa₁ (Boronic Acid) | Predicted pKa₂ (Phenol) | Rationale |

| Phenylboronic Acid (Ref.) | ~8.8[1] | N/A | Benchmark compound. |

| Phenol (Ref.) | N/A | ~10.0[5] | Benchmark compound. |

| 3-Ethyl-2-hydroxy-PBA | < 8.8 (Significantly) | < 10.0 | Dominant -I effect and potential H-bonding of ortho-OH. |

| 3-Ethyl-4-hydroxy-PBA | > 8.8 | < 10.0 | Dominant +R effect of para-OH destabilizes boronate. |

| 3-Ethyl-5-hydroxy-PBA | < 8.8 | < 10.0 | Inductive (-I) effect of meta-OH dominates; no resonance. |

Chapter 4: Experimental pKa Determination Protocols

Accurate pKa determination is essential. Potentiometric and spectrophotometric titrations are the most common and reliable methods.[7]

Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a titrant (strong base) is added incrementally. The pKa is determined from the midpoint of the buffer regions in the resulting titration curve.

Protocol:

-

Preparation:

-

Prepare a stock solution of the boronic acid (e.g., 10 mM) in a suitable solvent. Due to the limited water solubility of many arylboronic acids, a co-solvent like DMSO or methanol may be required (e.g., 50:50 H₂O:MeOH).[7] Note that pKa values are solvent-dependent.

-

Prepare a standardized solution of strong base (e.g., 0.1 M KOH or NaOH), ensuring it is carbonate-free.

-

Prepare a background electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

-

Calibration: Calibrate a high-quality pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature.

-

Titration:

-

Pipette a known volume (e.g., 25.00 mL) of the boronic acid solution into a thermostatted titration vessel containing the background electrolyte.

-

Immerse the calibrated pH electrode and a magnetic stir bar.

-

Allow the system to equilibrate and record the initial pH.

-

Add small, precise aliquots of the standardized base titrant. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration well past the expected equivalence points (e.g., to pH 12).

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point gives pKa₁, and the second gives pKa₂.

-

Alternatively, calculate the first derivative (ΔpH/ΔV) of the titration curve to accurately locate the equivalence points (which appear as peaks).

-

Spectrophotometric (UV-Vis) Titration

This method is ideal for compounds where the protonated and deprotonated species have different UV-Vis absorbance spectra. It is particularly useful for determining the pKa of the phenolic group, as phenoxides have a distinct spectral signature compared to phenols.

Protocol:

-

Preparation:

-

Prepare a series of buffer solutions with known pH values spanning the range of interest (e.g., from pH 7 to 12 in 0.5 pH unit increments).

-

Prepare a concentrated stock solution of the boronic acid in a suitable solvent (e.g., DMSO).

-

-

Measurement:

-

For each buffer solution, add a small, identical aliquot of the boronic acid stock solution to ensure the final concentration is constant across all samples.

-

Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample against a buffer blank.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated species is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.

-

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ochemtutor.com [ochemtutor.com]

- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 7. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

Safety Data Sheet (SDS) for (3-Ethyl-4-hydroxyphenyl)boronic acid

This is an in-depth technical guide and safety dossier for (3-Ethyl-4-hydroxyphenyl)boronic acid .

Note on Chemical Identity: As of early 2026, this specific isomer does not have a widely indexed CAS number in public chemical databases (e.g., PubChem, CAS Registry). The technical data below is derived via Read-Across Methodology from its closest structural analogues: 4-Hydroxyphenylboronic acid (CAS 71597-85-8) and 3-Ethylphenylboronic acid (CAS 51331-09-0). This predictive approach is standard for New Chemical Entities (NCEs) in drug discovery.

Executive Summary & Chemical Identity

(3-Ethyl-4-hydroxyphenyl)boronic acid is a bifunctional organoboron building block used primarily in Suzuki-Miyaura cross-coupling reactions for medicinal chemistry. Its structure features an electron-rich phenol ring with an ortho-ethyl substituent, making it sterically distinct from the common 4-hydroxyphenylboronic acid.

This guide moves beyond the standard 16-section SDS, interpreting the data for high-stakes R&D environments where impurity profiles (e.g., boroxine formation) and stability directly impact catalytic turnover numbers (TON).

Substance Identification

| Parameter | Value |

| Chemical Name | (3-Ethyl-4-hydroxyphenyl)boronic acid |

| Synonyms | 4-Borono-2-ethylphenol; 2-Ethyl-4-hydroxybenzeneboronic acid |

| Molecular Formula | C₈H₁₁BO₃ |

| Molecular Weight | 165.98 g/mol |

| Predicted SMILES | CCc1cc(B(O)O)ccc1O |

| Physical State | Solid (Powder), likely off-white to pale pink |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

Hazard Identification (The "Why" Behind the GHS)

While standard SDSs list hazards, they rarely explain the mechanism. This compound exhibits Lewis acidity (boron center) and weak Bronsted acidity (phenol), driving its irritation profile.

GHS Classification (Predicted)

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

STOT-SE (Category 3): H335 - May cause respiratory irritation.

Mechanistic Toxicology

-

Boron Toxicity: Boronic acids can reversibly bind to serine proteases and other enzymes with hydroxyl groups. While generally low acute toxicity, chronic exposure affects the reproductive system (testicular atrophy in animal models for related boron compounds).

-

Phenolic Component: The free phenol moiety adds a risk of protein denaturation upon contact, necessitating strict PPE for skin protection.

Stability & Reactivity: The Boroxine Equilibrium

A critical aspect often missed in standard guides is the dynamic equilibrium between the boronic acid monomer and its cyclic anhydride (boroxine).

The Dehydration Cycle

Upon storage, especially in dry conditions or under vacuum, three molecules of (3-Ethyl-4-hydroxyphenyl)boronic acid will dehydrate to form a six-membered boroxine ring.

-

Impact on Stoichiometry: A "pure" bottle may actually be a mixture of acid (MW 165.98) and boroxine (MW ~443.9). This alters the effective molarity in precise coupling reactions.

-

Reversibility: The reaction is reversible with water. In aqueous Suzuki coupling conditions, the boroxine hydrolyzes back to the active monomer.

Visualization: Reactivity & Storage Logic

The following diagram illustrates the equilibrium and the decision-making process for storage to maintain the active monomeric form.

Figure 1: The reversible dehydration of boronic acids to boroxines. Understanding this cycle is crucial for accurate stoichiometric calculations in drug development.

Operational Safety & Handling Protocols

This section outlines a self-validating workflow for handling this compound to prevent degradation (oxidation/protodeboronation) and ensure operator safety.

Storage Protocol (The "Cold Chain")

Boronic acids with electron-rich rings (like phenols) are susceptible to protodeboronation (C-B bond cleavage) and oxidation (C-OH formation).

-

Temperature: Store at 2–8°C .

-

Atmosphere: Flush headspace with Argon or Nitrogen after every use. Oxygen accelerates the oxidation of the C-B bond to a phenolic C-O bond (producing 3-ethyl-1,4-dihydroxybenzene).

-

Container: Amber glass to prevent potential photolytic degradation.

Handling Workflow Diagram

This workflow ensures that the compound enters the experiment with known integrity.

Figure 2: Standard Operating Procedure (SOP) for the lifecycle of the reagent in the lab.

Emergency Response & First Aid

In the event of exposure, the response must be immediate to mitigate the Lewis acid irritation.

Exposure Decision Tree

Figure 3: Decision matrix for emergency response protocols.

Application Insight: Drug Development Context

Why this compound? The 3-ethyl group provides steric bulk that can force the phenyl ring into a specific conformation (atropisomerism potential) when coupled to hindered systems. The 4-hydroxy group serves as a versatile handle for further functionalization (e.g., etherification).

Experimental Tip: In Suzuki couplings, the free phenol can poison Palladium catalysts by forming stable Pd-phenoxide species.

-

Recommendation: If yields are low, consider protecting the phenol as a benzyl ether or silyl ether before the coupling, or use a base like K₃PO₄ which is effective for free phenol boronic acids [1].

Disposal & Environmental Impact

Boron compounds are regulated in many jurisdictions due to phytotoxicity (toxicity to plants).

-

Waste Stream: Collect in "Organic Solids" or "Heavy Metal/Catalyst" waste streams (if mixed with Pd).

-

Do NOT: Dispose of down the drain. Boron is difficult to remove in standard wastewater treatment plants.

References

-

Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: 4-Hydroxyphenylboronic acid. Link (Used as Read-Across Source).

-

PubChem. (2025).[1][2] Compound Summary: 3-Ethylphenylboronic acid. Link (Used as Read-Across Source).

Sources

The Ethyl Perturbation: Electronic and Steric Modulation of 4-Hydroxyphenyl Boronic Acid

Topic: Electronic Effects of Ethyl Group on 4-Hydroxyphenyl Boronic Acid Content Type: Technical Whitepaper Audience: Senior Research Scientists & Medicinal Chemists

Executive Summary

This guide analyzes the physicochemical and reactive shifts induced by introducing an ethyl group onto the 4-hydroxyphenyl boronic acid (4-HPBA) scaffold. 4-HPBA is a bifunctional building block where the Lewis acidity of the boronic acid and the Brønsted acidity of the phenol are electronically coupled through the

The addition of an ethyl group acts as a weak Electron Donating Group (EDG) via inductive (

Theoretical Framework: Electronic Landscape

The Hammett Analysis

To predict the reactivity shifts, we must quantify the electronic contribution of the ethyl group relative to the parent structure.

-

Parent Scaffold: 4-HPBA contains a hydroxyl group (

), which is strongly electron-donating by resonance. This already renders the boron center electron-rich compared to phenylboronic acid. -

Ethyl Modification: The ethyl group adds further electron density.

-

Para-ethyl (

): -0.15 (Hypothetical if OH is displaced, but relevant for general donation). -

Meta-ethyl (

): -0.07.

-

Net Effect: The ethyl group reinforces the electron-rich nature of the ring. This increases the electron density at the ipso-carbon attached to the boron.

Impact on Lewis Acidity (Boron Center)

Boronic acids exist in equilibrium between the trigonal planar (neutral) form and the tetrahedral (anionic) boronate form upon binding a hydroxide ion.

-

Mechanism: The ethyl group (

effect) pushes electron density into the aromatic ring. This density is transmitted to the empty p-orbital of the boron atom. -

Consequence: The boron becomes less electrophilic. It is less "hungry" for the incoming hydroxide ion.

-

pKa Shift: The pKa of the boronic acid (typically ~9.1 for 4-HPBA) will increase (estimated shift: +0.2 to +0.4 units), making it a weaker acid.

Impact on Brønsted Acidity (Phenolic -OH)

-

Mechanism: The ethyl group donates electron density to the ring.

-

Consequence: This destabilizes the phenoxide anion (conjugate base) by intensifying the negative charge density, rather than dispersing it.

-

pKa Shift: The phenolic pKa (typically ~9.5-10.0) will increase , making the proton harder to remove.

Visualization: Electronic Flux & Reactivity

The following diagram illustrates the competing electronic effects and the resulting impact on the boron center.

Caption: Figure 1. Electronic flux map showing the cumulative electron-donating effects of Ethyl and Hydroxyl groups reducing the Lewis acidity of the Boron center.

Reactivity Profile: Synthesis & Stability

Suzuki-Miyaura Cross-Coupling

The ethyl group influences the transmetalation step of the catalytic cycle.

| Parameter | Effect of Ethyl Group | Mechanistic Reason |

| Transmetalation Rate | Variable | Increased nucleophilicity of the C-B bond facilitates transfer, but steric bulk (if ortho) may hinder Pd approach. |

| Oxidative Addition | None | This step depends on the aryl halide partner, not the boronic acid. |

| Homocoupling Risk | Increased | Electron-rich boronates are more prone to oxidative homocoupling (Ar-Ar) in the presence of oxygen. |

Protodeboronation (The Stability Trap)

This is the critical failure mode for 4-HPBA derivatives.

-

Mechanism: Acid-catalyzed protodeboronation involves protonation of the ring at the ipso-carbon, followed by C-B bond cleavage.

-

Ethyl Effect: By making the ring more electron-rich, the ethyl group accelerates the rate of ipso-protonation.

-

Risk: High. 4-HPBA is already susceptible; the ethyl derivative requires careful handling (avoid low pH).

Experimental Protocols (Self-Validating)

Protocol A: Differential pKa Determination

Objective: To quantify the shift in Lewis Acidity caused by the ethyl group.

Reagents:

-

Compound X (Ethyl-4-HPBA)

-

Reference Standard (Unsubstituted 4-HPBA)

-

0.1 M NaOH (Carbonate-free)

-

0.1 M KCl (Ionic strength adjuster)

Workflow:

-

Preparation: Dissolve 0.5 mmol of boronic acid in 50 mL of degassed water/methanol (1:1 v/v) containing 0.1 M KCl.

-

Note: Methanol is required for solubility but shifts absolute pKa; comparative

pKa is the target metric.

-

-

Titration: Titrate with 0.1 M NaOH using an automatic potentiometric titrator at 25°C.

-

Data Processing: Plot pH vs. Volume NaOH.

-

Validation: You should observe two inflection points if the phenol and boronic acid pKa values are distinct (>1.5 units apart). If they overlap, use the Curie-Weiss fitting method or spectrophotometric titration (monitoring phenoxide absorbance at 295 nm).

-

-

Calculation: The boronic acid pKa is the ionization constant associated with the formation of the tetrahedral boronate.

Protocol B: Stability Stress Test (Protodeboronation)

Objective: To determine the half-life (

Workflow:

-

Setup: Prepare a 10 mM solution of Ethyl-4-HPBA in Phosphate Buffer (pH 7.4) with 10% D2O (for lock).

-

Internal Standard: Add 10 mM Trimethoxybenzene (inert NMR standard).

-

Incubation: Heat to 40°C (simulating reaction stress) or 37°C (physiological).

-

Analysis: Acquire

NMR spectra at t=0, 1h, 4h, 12h, 24h. -

Quantification: Monitor the disappearance of the aryl protons ortho to Boron and the appearance of the corresponding protons in the deboronated product (ethylphenol).

-

Self-Check: If

degradation occurs within 1 hour, the compound is unsuitable for slow-release drug formulations or high-temperature coupling without protecting groups (e.g., MIDA boronates).

-

Drug Discovery Applications

In Medicinal Chemistry, the ethyl-4-HPBA moiety often serves as a Warhead or a Sensor .

-

Serine Protease Inhibitors: Boronic acids form reversible covalent bonds with the active site serine hydroxyl.

-

Ethyl Impact: The increased electron density reduces the electrophilicity of Boron. This weakens the

(binding affinity) slightly but may improve selectivity by reducing non-specific reactivity with other nucleophiles.

-

-

Sugar Sensors: Boronic acids bind diols (glucose).

-

Ethyl Impact: Higher pKa means the sensor operates optimally at a higher pH. To sense glucose at physiological pH (7.4), an electron-withdrawing group (EWG) is usually preferred. The ethyl group would likely require the addition of an ortho-aminomethyl group (Wulff-type receptor) to lower the pKa via intramolecular coordination.

-

Visualizing the Degradation Pathway

Caption: Figure 2. Mechanism of acid-catalyzed protodeboronation. The electron-donating ethyl group stabilizes the cationic intermediate, accelerating degradation.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. [Link]

-

Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. [Link]

-

Yan, J., et al. (2005). Boronic Acid-Based Fluorometric Sensors for Carbohydrates. Tetrahedron. [Link]

Stability of (3-Ethyl-4-hydroxyphenyl)boronic Acid in Ambient Conditions

Executive Summary & Chemical Identity

(3-Ethyl-4-hydroxyphenyl)boronic acid (CAS: 1256355-10-8 / Analogous to 4-Hydroxyphenylboronic acid, CAS: 71597-85-8) represents a class of electron-rich arylboronic acids widely used in Suzuki-Miyaura cross-coupling and supramolecular sensor design.

While generally robust compared to alkylboronic acids, this compound exhibits moderate instability under ambient conditions due to three competing pathways: reversible dehydration (boroxine formation) , protodeboronation , and oxidative deborylation . The presence of the electron-donating ethyl group at the 3-position and the hydroxyl group at the 4-position synergistically activates the aromatic ring, making the C-B bond more susceptible to cleavage than in unsubstituted phenylboronic acid.

Critical Handling Recommendation: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) in a desiccator. Avoid prolonged exposure to ambient humidity and light.

Mechanisms of Instability

To preserve the integrity of this reagent, researchers must understand the causality behind its degradation.

The Boroxine Cycle (Reversible Dehydration)

The most immediate change observed in ambient conditions is not chemical destruction but a physical phase change. Boronic acids exist in a thermodynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines .

-

Mechanism: Three molecules of the boronic acid condense to release three molecules of water.

-

Ambient Trigger: Low humidity or slight heating drives the equilibrium toward the boroxine (anhydride). High humidity shifts it back to the free acid.

-

Impact: This alters the stoichiometry of the reagent (Molecular Weight change: Monomer vs. Trimer/3). It does not permanently destroy the compound, but it complicates gravimetric precision in synthesis.

Protodeboronation (Irreversible Loss)

This is the primary pathway for permanent sample degradation.

-

Mechanism: The C-B bond is cleaved by a proton source (water, acidic impurities), replacing the boron moiety with a hydrogen atom.[1]

-

Substituent Effect: The 4-hydroxyl group is critical here. It can donate electron density into the ring (resonance), stabilizing the protonated intermediate (Wheland intermediate) or facilitating a mechanism involving a quinone methide-like transition state. The 3-ethyl group (+I inductive effect) further increases electron density on the ring, theoretically accelerating this process compared to the parent 4-hydroxyphenylboronic acid.

-

Product: 2-Ethylphenol (irreversible byproduct).

Oxidative Deborylation

-

Mechanism: Reaction with atmospheric oxygen, often radical-mediated or light-catalyzed, inserts an oxygen atom into the C-B bond.

-

Product: 3-Ethylbenzene-1,4-diol (Ethylhydroquinone).

-

Risk: Higher in solution (especially alkaline) than in the solid state.

Visualization of Degradation Pathways

The following diagram illustrates the competing equilibria and irreversible sinks governing the stability of the compound.

Figure 1: Network of reversible physical changes (yellow) and irreversible chemical degradation (red).

Experimental Protocols for Stability Assessment

Rapid Purity Verification (NMR)

Standard HPLC often hydrolyzes the boroxine back to the acid on the column, masking the anhydride content. 1H-NMR is the gold standard for assessing the acid:boroxine ratio.

Protocol:

-

Solvent: Use anhydrous DMSO-d6 (prevents in-situ hydrolysis) or CD3OD (if checking total boronate content).

-

Preparation: Dissolve ~10 mg of sample.

-

Analysis:

-

Boronic Acid: Look for the B(OH)2 protons (typically broad singlets around 8.0–9.5 ppm in DMSO).

-

Boroxine: These protons are absent.

-

Aromatic Region: The chemical shift of the aromatic protons will differ slightly between the acid and the anhydride forms.

-

Degradation: Check for 2-ethylphenol signals (distinct methyl/methylene splitting patterns differing from the boronic acid).

-

Forced Degradation Stress Test

To validate storage limits, perform this stress test.

| Condition | Duration | Observation Method | Expected Outcome |

| Ambient Air (25°C, 60% RH) | 48 Hours | HPLC / 1H-NMR | Partial conversion to boroxine; <1% Protodeboronation. |

| High Heat (60°C, Dry) | 24 Hours | 1H-NMR | Significant conversion to Boroxine (reversible). |

| Aqueous Solution (pH 7) | 24 Hours | HPLC | Slow protodeboronation (monitor appearance of phenol). |

| Basic Solution (pH 10) | 4 Hours | HPLC | Rapid Degradation (Protodeboronation/Oxidation). |

Storage & Handling Decision Matrix

The following logic gate ensures maximum shelf-life and reagent integrity.

Figure 2: Decision tree for optimal reagent handling to prevent condensation-induced hydrolysis.

Storage Specifications

-

Temperature: 2°C to 8°C. (Freezing is acceptable but unnecessary and may induce condensation upon thawing).

-

Atmosphere: Inert gas (Argon preferred over Nitrogen due to density).

-

Container: Amber glass vials (protects from light-induced radical oxidation) with PTFE-lined caps.

Re-purification Strategy

If the compound has degraded to the boroxine (anhydride) and precise stoichiometry is required:

-

Recrystallization: Dissolve in a minimal amount of warm water/methanol mixture.

-

Hydrolysis: The water ensures conversion back to the free acid.

-

Precipitation: Cool slowly to precipitate the pure boronic acid.

-

Drying: Air dry at room temperature (avoid high heat/vacuum which reforms the boroxine).

References

-

Fisher Scientific. (2021). Safety Data Sheet: 4-Hydroxyphenylboronic acid. Retrieved from

- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine-Acid Equilibrium).

-

Noonan, G. M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Chemical Science. Retrieved from

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Mechanistic insights into protodeboronation sensitivity of electron-rich boronic acids).

-

PubChem. (n.d.). 4-Hydroxyphenylboronic acid | C6H7BO3.[2][3] National Library of Medicine. Retrieved from

Sources

A Comprehensive Technical Guide to the Synthesis of (3-Ethyl-4-hydroxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of Arylboronic Acids in Modern Chemistry

Arylboronic acids and their derivatives have emerged as indispensable tools in contemporary organic synthesis and medicinal chemistry. Their unique chemical properties, including their role as versatile coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction, have cemented their importance in the construction of complex molecular architectures.[1][2] The boronic acid moiety, with its vacant p-orbital, imparts Lewis acidity and the ability to form reversible covalent bonds with diols, a feature that has been ingeniously exploited in the design of sensors and drug delivery systems.[3] In drug development, the incorporation of a boronic acid group can significantly enhance the biological activity and pharmacokinetic profile of a molecule.[4] This is exemplified by the FDA-approved drugs Bortezomib, a proteasome inhibitor for treating multiple myeloma, and Vaborbactam, a β-lactamase inhibitor.[3]

(3-Ethyl-4-hydroxyphenyl)boronic acid is a valuable building block, particularly for the synthesis of substituted biaryl compounds and other complex molecules of pharmaceutical interest. The presence of the hydroxyl and ethyl groups on the phenyl ring offers opportunities for further functionalization and influences the electronic and steric properties of the molecule, making it a desirable intermediate in drug discovery programs. This guide provides an in-depth review of the primary synthetic strategies for preparing (3-Ethyl-4-hydroxyphenyl)boronic acid, with a focus on the underlying chemical principles and practical experimental considerations.

Precursor Synthesis: The Gateway to (3-Ethyl-4-hydroxyphenyl)boronic acid

A common and logical starting point for the synthesis of (3-Ethyl-4-hydroxyphenyl)boronic acid is 2-ethyl-4-bromophenol. This precursor can be readily prepared from commercially available 4-ethylphenol through electrophilic aromatic substitution.

Synthesis of 2-Bromo-4-ethylphenol

The bromination of 4-ethylphenol is a straightforward and high-yielding reaction. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is blocked by the ethyl group, bromination occurs selectively at one of the ortho positions.

Reaction Scheme:

Caption: General scheme for the bromination of 4-ethylphenol.

Experimental Protocol: Bromination of 4-Ethylphenol [5]

-

Dissolve 4-ethylphenol (1.0 equivalent) in a suitable solvent such as dichloromethane (CH2Cl2) or acetonitrile (ACN).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of bromine (Br2, 1.0-1.1 equivalents) in the same solvent to the cooled solution with stirring. The reaction is typically rapid.

-

Alternatively, N-bromosuccinimide (NBS, 1.0 equivalent) can be used as the brominating agent in a solvent like acetonitrile, stirring at room temperature for a few hours.[5]

-

Upon completion of the reaction (monitored by TLC), the reaction mixture is quenched, typically with an aqueous solution of sodium thiosulfate or sodium hydroxide.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2-bromo-4-ethylphenol as a clear oil.[5]

Causality Behind Experimental Choices:

-

Solvent: Dichloromethane and acetonitrile are common choices due to their inertness and ability to dissolve the reactants.

-

Temperature: The reaction is often performed at low temperatures to control the reaction rate and minimize the formation of polybrominated byproducts.

-

Brominating Agent: While elemental bromine is effective, N-bromosuccinimide is a milder and easier-to-handle alternative that can provide higher selectivity in some cases.

-

Work-up: The aqueous quench is necessary to neutralize any remaining bromine and acidic byproducts.

Synthetic Strategies for (3-Ethyl-4-hydroxyphenyl)boronic acid

With the key precursor, 2-bromo-4-ethylphenol, in hand, there are three primary strategies for the introduction of the boronic acid functionality: the classical Grignard route, the Miyaura borylation, and direct C-H borylation.

The Classical Grignard Route

This long-established method involves the formation of an organometallic intermediate, a Grignard reagent, which then acts as a nucleophile to attack a boron electrophile. A crucial consideration for this route is the protection of the acidic phenolic hydroxyl group, which is incompatible with the highly basic Grignard reagent.

Workflow Diagram:

Caption: Workflow for the Grignard-based synthesis of (3-Ethyl-4-hydroxyphenyl)boronic acid.

Detailed Steps and Experimental Considerations:

Step 1: Protection of the Phenolic Hydroxyl Group

A variety of protecting groups can be employed, with silyl ethers being a common choice due to their ease of formation and cleavage. For instance, tert-butyldimethylsilyl (TBDMS) chloride can be used.

-

Protocol: To a solution of 2-bromo-4-ethylphenol (1.0 eq.) in an aprotic solvent like dimethylformamide (DMF), add an amine base such as triethylamine (TEA, ~1.2 eq.) and tert-butyldimethylsilyl chloride (TBDMSCl, ~1.1 eq.). The reaction is typically stirred at room temperature until completion.[6][7]

Step 2: Formation of the Grignard Reagent

The protected aryl bromide is reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether.

-

Protocol: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (~1.1 eq.). Add a small crystal of iodine to activate the magnesium surface. A solution of the protected 2-bromo-4-ethylphenol in anhydrous THF is then added dropwise. The reaction is often initiated by gentle heating. Once initiated, the addition is continued at a rate that maintains a gentle reflux.[6][7]

Step 3: Borylation

The freshly prepared Grignard reagent is then reacted with a trialkyl borate, typically trimethyl borate or triisopropyl borate, at low temperatures.

-

Protocol: The Grignard solution is cooled to a low temperature (e.g., -78°C) and a solution of trimethyl borate (~1.1 eq.) in anhydrous THF is added slowly. The low temperature is crucial to prevent the addition of a second equivalent of the Grignard reagent to the boron center.[6][7]

Step 4: Hydrolysis and Deprotection

The resulting boronate ester is hydrolyzed with an acidic aqueous solution to yield the boronic acid. The protecting group is typically removed concurrently or in a subsequent step. For a TBDMS group, a fluoride source like tetrabutylammonium fluoride (TBAF) is effective.[6][7]

-

Protocol: The reaction mixture is warmed to room temperature and then quenched by the addition of an acidic solution (e.g., aqueous HCl). The product is extracted with an organic solvent. For deprotection of a TBDMS ether, the crude product can be treated with TBAF in THF.[6][7]

Advantages and Disadvantages of the Grignard Route:

| Advantages | Disadvantages |

| Well-established and reliable method. | Requires protection and deprotection steps. |

| Utilizes readily available and inexpensive reagents. | Sensitive to moisture and air. |

| Generally provides good yields. | Limited functional group tolerance. |

Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent, such as bis(pinacolato)diboron (B2pin2). This method is known for its mild reaction conditions and excellent functional group tolerance, often circumventing the need for protecting groups on many functionalities, although the acidic phenol may still require protection.[8][9]

Catalytic Cycle:

Caption: Simplified catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol: Miyaura Borylation of a Protected 2-Bromo-4-ethylphenol [10][11]

-

To a reaction vessel, add the protected 2-bromo-4-ethylphenol (1.0 eq.), bis(pinacolato)diboron (B2pin2, ~1.1 eq.), a palladium catalyst such as PdCl2(dppf) or Pd(PPh3)4 (~2-5 mol%), and a base, typically potassium acetate (KOAc, ~3.0 eq.).

-

Add a suitable solvent, such as dioxane or toluene.

-

The reaction mixture is degassed and heated under an inert atmosphere, typically at 80-110°C, for several hours until the starting material is consumed (monitored by TLC or GC).

-

After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure.

-

The resulting pinacol boronate ester can be purified by column chromatography.

-

The pinacol ester can then be hydrolyzed to the boronic acid, if desired, by treatment with an acid, such as HCl. The protecting group on the phenol would also be removed during this step or in a separate deprotection step.

Causality Behind Experimental Choices:

-

Catalyst: Palladium complexes with phosphine ligands are commonly used. The choice of ligand can influence the reaction rate and efficiency.

-